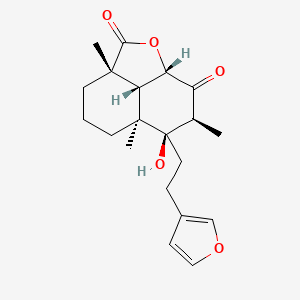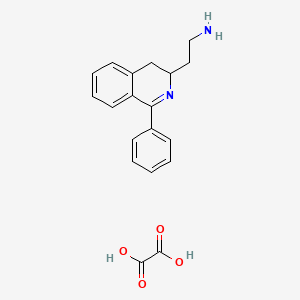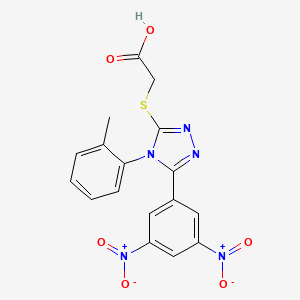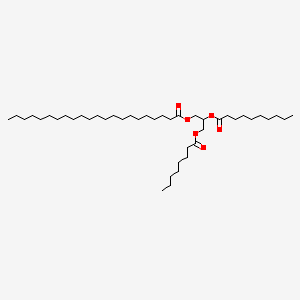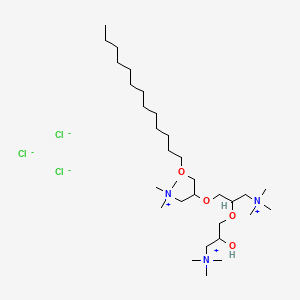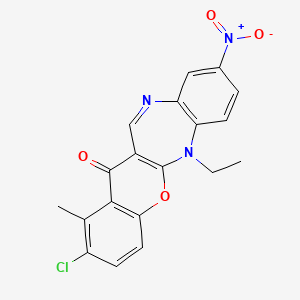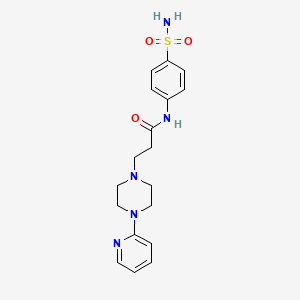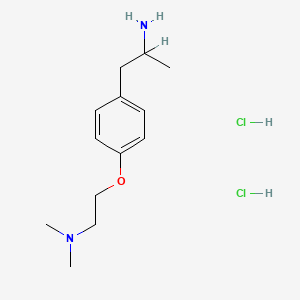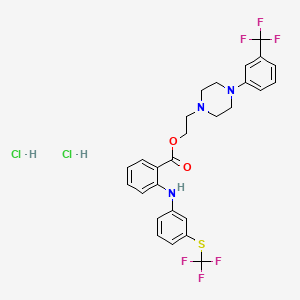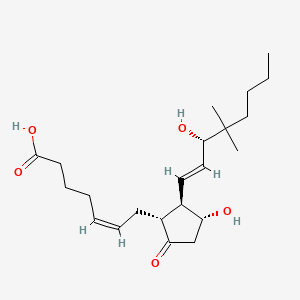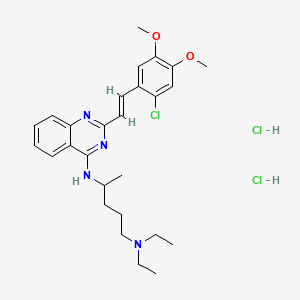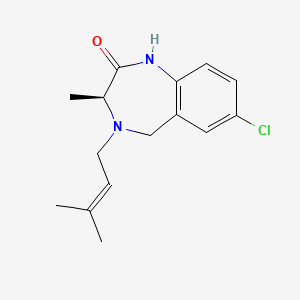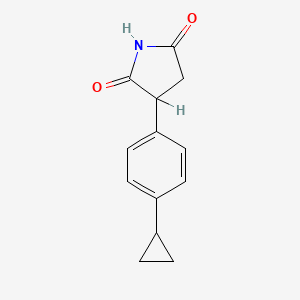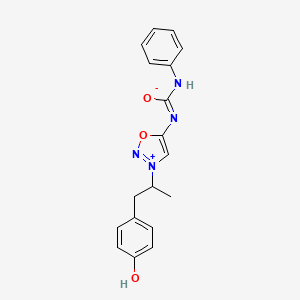
P'-hydroxymesocarb
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymesocarb (para) is a hydroxylated metabolite of mesocarb, a psychostimulant compoundHydroxymesocarb (para) specifically refers to the hydroxylation occurring at the para position of the phenyl ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxymesocarb (para) involves the hydroxylation of mesocarb. This can be achieved through various methods, including chemical synthesis and enzymatic reactions. One common method involves the use of hydroxylating agents such as hydrogen peroxide or molecular oxygen in the presence of catalysts like iron or copper complexes .
Industrial Production Methods
Industrial production of hydroxymesocarb (para) typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Hydroxymesocarb (para) undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of dihydroxylated or trihydroxylated metabolites.
Reduction: Reduction reactions can convert hydroxymesocarb back to mesocarb.
Substitution: Substitution reactions can introduce other functional groups at different positions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, iron or copper catalysts.
Reduction: Hydrogen gas, palladium or platinum catalysts.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Dihydroxylated mesocarb, trihydroxylated mesocarb.
Reduction: Mesocarb.
Substitution: Various substituted mesocarb derivatives.
Scientific Research Applications
Hydroxymesocarb (para) has several scientific research applications, including:
Chemistry: Used as a reference compound in analytical chemistry for the detection and quantification of mesocarb and its metabolites.
Biology: Studied for its metabolic pathways and interactions with biological systems.
Medicine: Investigated for its potential therapeutic effects and as a biomarker for mesocarb usage.
Industry: Utilized in the development of new analytical methods and quality control processes.
Mechanism of Action
Hydroxymesocarb (para) exerts its effects primarily through its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. The hydroxylation at the para position enhances its binding affinity to neurotransmitter receptors, leading to increased stimulation and prolonged effects .
Comparison with Similar Compounds
Hydroxymesocarb (para) can be compared with other hydroxylated metabolites of mesocarb, such as:
Dihydroxymesocarb: Contains two hydroxyl groups, leading to different metabolic and pharmacological properties.
Trihydroxymesocarb: Contains three hydroxyl groups, further altering its interactions with biological systems.
Hydroxymesocarb (para) is unique due to its specific hydroxylation pattern, which influences its chemical reactivity, metabolic stability, and biological activity .
Properties
CAS No. |
175296-79-4 |
|---|---|
Molecular Formula |
C18H18N4O3 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
N'-[3-[1-(4-hydroxyphenyl)propan-2-yl]oxadiazol-3-ium-5-yl]-N-phenylcarbamimidate |
InChI |
InChI=1S/C18H18N4O3/c1-13(11-14-7-9-16(23)10-8-14)22-12-17(25-21-22)20-18(24)19-15-5-3-2-4-6-15/h2-10,12-13H,11H2,1H3,(H2-,19,20,21,23,24) |
InChI Key |
GONKDVCPACJNBP-UHFFFAOYSA-N |
Isomeric SMILES |
CC(CC1=CC=C(C=C1)O)[N+]2=NOC(=C2)/N=C(/NC3=CC=CC=C3)\[O-] |
Canonical SMILES |
CC(CC1=CC=C(C=C1)O)[N+]2=NOC(=C2)N=C(NC3=CC=CC=C3)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


